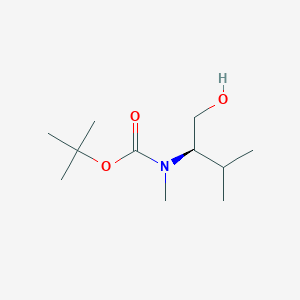
N-Boc-N-methyl-D-Valinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylcarbamate moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of ®-1-hydroxy-3-methylbutan-2-ylamine with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound with the desired purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group will regenerate the hydroxy group.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate: Lacks the methyl group present in the original compound.
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(ethyl)carbamate: Contains an ethyl group instead of a methyl group.
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(propyl)carbamate: Contains a propyl group instead of a methyl group.
Uniqueness
The uniqueness of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the hydroxy and methylcarbamate groups offer sites for further chemical modification.
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1 |
InChI-Schlüssel |
CMQXNCQNVUMSNJ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@H](CO)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(CO)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















